molecular formula C11H11N3OS B13883874 N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide

Cat. No.: B13883874
M. Wt: 233.29 g/mol
InChI Key: FBYQZEDMIYTRKV-UHFFFAOYSA-N
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Description

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclopropanecarboxylic acid derivatives under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression. The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects. Molecular docking studies have shown that it can interact with key enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

N-(6-Amino-1,3-benzothiazol-2-YL)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:

  • N-(6-Chlorobenzo[d]thiazol-2-yl)acetamide
  • N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enamide
  • N-(6-Amino-1,3-benzothiazol-2-yl)acetamide

These compounds share similar structural features but differ in their functional groups, which can influence their biological activities and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts specific chemical properties and potential therapeutic benefits .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2,12H2,(H,13,14,15)

InChI Key

FBYQZEDMIYTRKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)N

Origin of Product

United States

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